5-Bromo-4-fluoro-2-(methylsulfanyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-fluoro-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that contains bromine, fluorine, and a methylsulfanyl group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-(methylsulfanyl)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the bromination of 4-fluoro-2-(methylsulfanyl)pyrimidine using N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) under controlled conditions . The reaction proceeds with high selectivity, yielding the desired brominated product.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-fluoro-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the pyrimidine ring can undergo reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-fluoro-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, often as a probe or inhibitor.
Wirkmechanismus
The mechanism by which 5-Bromo-4-fluoro-2-(methylsulfanyl)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-2-(methylsulfanyl)pyrimidine
- 5-Bromo-2-(methylsulfanyl)pyrimidine
- 5-Bromo-4-chloro-2-(methylsulfanyl)pyrimidine
Uniqueness
5-Bromo-4-fluoro-2-(methylsulfanyl)pyrimidine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and properties. The combination of these halogens with the methylsulfanyl group provides a versatile scaffold for further functionalization and application in various fields.
Eigenschaften
Molekularformel |
C5H4BrFN2S |
---|---|
Molekulargewicht |
223.07 g/mol |
IUPAC-Name |
5-bromo-4-fluoro-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H4BrFN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 |
InChI-Schlüssel |
PONHVIRLRMHAQP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C(C(=N1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.